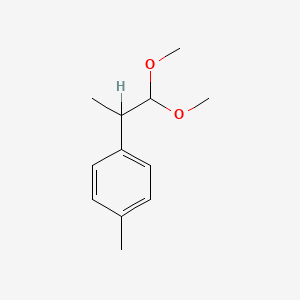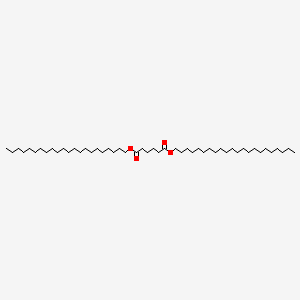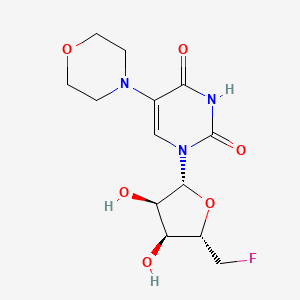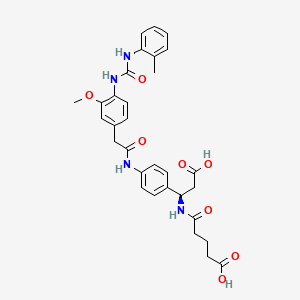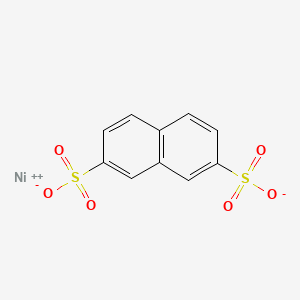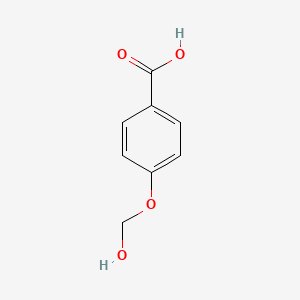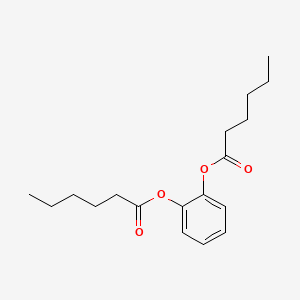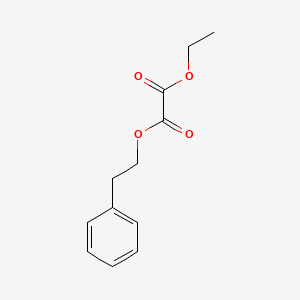
Ethyl 2-phenylethyl oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-phenylethyl oxalate is an organic compound with the molecular formula C₁₂H₁₄O₄ It is an ester derived from oxalic acid and 2-phenylethanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-phenylethyl oxalate can be synthesized through the esterification of oxalic acid with 2-phenylethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:
Oxalic acid+2-phenylethanolAcid catalystEthyl 2-phenylethyl oxalate+Water
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-phenylethyl oxalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield oxalic acid and 2-phenylethanol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, dry ether.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents.
Major Products Formed
Hydrolysis: Oxalic acid and 2-phenylethanol.
Reduction: Ethylene glycol and 2-phenylethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-phenylethyl oxalate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific biochemical pathways.
Material Science: It is employed in the preparation of polymers and other materials with specific properties.
Analytical Chemistry: The compound is used as a standard or reference material in various analytical techniques.
Mecanismo De Acción
The mechanism of action of ethyl 2-phenylethyl oxalate depends on its specific application. In organic synthesis, it acts as a reactant that undergoes various transformations to yield desired products. In medicinal chemistry, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparación Con Compuestos Similares
Ethyl 2-phenylethyl oxalate can be compared with other esters derived from oxalic acid, such as:
- Methyl oxalate
- Ethyl oxalate
- Phenyl oxalate
Uniqueness
This compound is unique due to the presence of the 2-phenylethyl group, which imparts specific chemical and physical properties. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other oxalate esters.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it valuable for organic synthesis, medicinal chemistry, and material science applications. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in research and industry.
Propiedades
Número CAS |
94134-47-1 |
|---|---|
Fórmula molecular |
C12H14O4 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
1-O-ethyl 2-O-(2-phenylethyl) oxalate |
InChI |
InChI=1S/C12H14O4/c1-2-15-11(13)12(14)16-9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
Clave InChI |
XWROHOGFYZQROV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)OCCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


